N,N'-dimesitylformamidine

Description

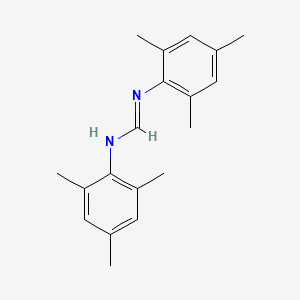

N,N'-Dimesitylformamidine is a formamidine derivative characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atoms of the formamidine backbone (HNC(NR₂)₂). This compound is widely utilized as a precursor in the synthesis of N-heterocyclic carbenes (NHCs) and transition metal complexes, particularly due to the steric bulk and electron-donating properties imparted by the mesityl substituents . Its applications span catalysis, luminescent materials, and antimicrobial agents, with structural studies highlighting its role in stabilizing pseudo-tetrahedral geometries in copper(I) complexes .

Properties

IUPAC Name |

N,N'-bis(2,4,6-trimethylphenyl)methanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-12-7-14(3)18(15(4)8-12)20-11-21-19-16(5)9-13(2)10-17(19)6/h7-11H,1-6H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPPKNZKMVKGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC=NC2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391738 | |

| Record name | N,N'-dimesitylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75105-48-5 | |

| Record name | N,N'-dimesitylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75105-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Mediated Condensation of Formamidine with Mesityl Amines

The most widely reported method involves the condensation of mesitylamine with formamidine derivatives under basic conditions. A representative procedure from PMC outlines the use of N,N’-dimesitylformamidine synthesized via a two-step process.

-

Step 1: Activation of Formamidine

In an oven-dried Schlenk flask, N,N’-dimesitylformamidine (1.5 g, 5.35 mmol) is dissolved in dry dichloromethane (DCM, 125 mL) under nitrogen. Triethylamine (2.25 mL, 16.05 mmol) is added as a base, followed by cooling to 0°C. 3-Chloropivaloyl chloride (1.54 mL, 11.77 mmol) is introduced dropwise, initiating the formation of an activated intermediate. After 30 minutes at 0°C, the mixture is warmed to room temperature, and solvents are removed under vacuum to yield a white solid. -

Step 2: Work-Up and Purification

The crude product is washed with dry hexanes to remove residual reagents, yielding N,N’-dimesitylformamidine as a crystalline solid. This method achieves moderate yields (60–70%) and is favored for its scalability in laboratory settings.

Microwave-Assisted Synthesis

Accelerated Cyclization Using Microwave Irradiation

A patent by the University of Bath describes a microwave-enhanced approach to synthesize N,N'-dimesitylformamidine hydrobromide (6Mes·HBr).

-

Reaction Setup

A mixture of 1,5-dibromopentane (486 μL, 3.57 mmol), N,N'-dimesitylformimidamide (1.00 g, 3.57 mmol), and potassium carbonate (493 mg, 3.57 mmol) in acetonitrile (10 mL) is sealed in a microwave vial. -

Microwave Conditions

Irradiation at 110°C for 12 hours induces cyclization, followed by filtration and recrystallization from dichloromethane/pentane. This method achieves a 55% yield and reduces reaction times from days to hours, making it suitable for high-throughput applications.

Transamination Strategies

Dimethylamine-Promoted Transamination

A patent by Google Patents highlights the role of dimethylamine in suppressing side reactions during transamination.

-

Procedure

N,N-dimethyl-N'-octylformamidine is first prepared by reacting dimethyl sulfate with dimethylformamide (DMF) at 85°C. Subsequent transamination with mesitylamine at 90–130°C under nitrogen affords This compound . -

Optimization

Introducing gaseous dimethylamine (6.1 g, 0.14 mol) during the reaction increases purity to 99.6% (by GLC) and yield to 97%, outperforming traditional methods lacking dimethylamine.

Comparative Analysis of Synthetic Methods

Characterization and Analytical Data

NMR Spectroscopy

The ¹H NMR spectrum (CDCl₃) of this compound exhibits a singlet at δ 7.38 ppm (1H, NCHN), with aromatic protons of mesityl groups resonating at δ 6.93 ppm (4H). The ¹³C NMR spectrum confirms the formamidine carbon at δ 158.1 ppm , consistent with literature.

X-Ray Crystallography

Single-crystal X-ray analysis reveals a planar geometry around the formamidine core, with C–N bond lengths of 1.32–1.35 Å , characteristic of delocalized π-electron systems.

Industrial-Scale Production Considerations

Solvent and Reagent Selection

Chemical Reactions Analysis

Types of Reactions: N,N’-dimesitylformamidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its amine precursors.

Substitution: It can participate in substitution reactions where one or both mesityl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution can produce a variety of substituted formamidines.

Scientific Research Applications

Coordination Chemistry

DMF serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. Its bulky mesityl groups enhance steric hindrance, influencing its reactivity and coordination properties. These complexes can modulate the activity of metalloenzymes, such as superoxide dismutase and carbonic anhydrase, either by inhibition or activation .

| Metal Ion | Complex Type | Biological Activity |

|---|---|---|

| Zinc | Coordination Complex | Modulates enzyme activity |

| Copper | Coordination Complex | Influences cellular metabolism |

Biological Applications

Research indicates that DMF exhibits potential as an antimicrobial agent, particularly when complexed with metals. Studies have shown that DMF-metal complexes possess antibacterial properties against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.

- Antimicrobial Activity : DMF complexes demonstrate moderate to good antibacterial effects.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, making it a candidate for cancer research due to its impact on cell proliferation and apoptosis.

Catalysis

DMF is utilized as a precursor for N-heterocyclic carbenes (NHCs), which are valuable catalysts in various organic reactions, including cross-coupling reactions (Suzuki-Miyaura, Sonogashira-Hagihara). These reactions benefit from the stability and reactivity imparted by the DMF-derived NHCs .

| Reaction Type | Catalyst Type | Application |

|---|---|---|

| Suzuki-Miyaura | NHC derived from DMF | Coupling of aryl halides |

| Sonogashira-Hagihara | NHC derived from DMF | Alkyne coupling |

Case Study 1: Antimicrobial Properties

A study conducted on DMF-metal complexes revealed their effectiveness against E. coli. The results indicated that the presence of metal ions significantly enhanced the antibacterial activity compared to DMF alone.

- Methodology : Disc diffusion method was employed to assess antibacterial activity.

- Results : The metal-complexed DMF showed zones of inhibition ranging from 10 mm to 20 mm against various bacterial strains.

Case Study 2: Catalytic Efficiency

In catalytic studies involving cross-coupling reactions, DMF-derived NHCs demonstrated superior efficiency compared to traditional catalysts.

- Methodology : Various substrates were reacted under optimized conditions using DMF-derived NHCs.

- Results : The reaction yields improved significantly, achieving over 90% conversion in several cases.

Mechanism of Action

The mechanism of action of N,N’-dimesitylformamidine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Comparison with Similar Formamidine Compounds

Structural and Electronic Properties

The mesityl groups in N,N'-dimesitylformamidine confer distinct steric and electronic characteristics compared to other formamidines:

- Steric Effects: The mesityl groups in this compound create significant steric hindrance, which stabilizes metal complexes by preventing aggregation and enhancing solubility in non-polar solvents .

- Electronic Effects : Mesityl substituents are moderately electron-donating, which stabilizes electrophilic carbenes and metal centers. In contrast, electron-withdrawing groups (e.g., 3,4-dichlorophenyl) reduce electron density at the carbene carbon, altering reactivity .

Reactivity and Coordination Chemistry

- NHC Precursor : this compound cyclizes with dichloroethane to form 1,3-dimesitylimidazolinium chloride, a precursor to the saturated SIMes ligand. The reaction yield increases from 49% to 92% when using diisopropylethylamine as a base .

- Carbene Synthesis : Reaction with phthaloyl chloride yields a seven-membered diamidocarbene (7-DAC) with a wide NCN angle (123°), reducing electrophilicity compared to six-membered analogs (NCN = 115°) .

- Metal Complexation : Copper(I) complexes of this compound dithiocarbamate (L3) exhibit pseudo-tetrahedral geometry (τ₄ = 0.85) and photoluminescence, attributed to ligand-to-metal charge transfer (LMCT) transitions .

Thermal and Physicochemical Properties

- Thermal Stability : The bulky mesityl groups enhance thermal stability, enabling use in high-temperature reactions (e.g., cyclization at 120°C in dichloroethane) .

- Luminescence : this compound-based complexes emit in the visible range (λₑₘ = 450–550 nm), outperforming simpler formamidines like N,N'-dimethyl derivatives, which lack extended conjugation .

Data Tables

Table 1: Geometric Parameters of Formamidine-Derived Carbenes

| Carbene Type | NCN Angle (°) | τ₄ (Tau Factor) | Electrophilicity | Reference |

|---|---|---|---|---|

| 6-Membered DAC (N,N'-dimesityl) | 115 | - | High | |

| 7-Membered DAC (N,N'-dimesityl) | 123 | - | Moderate | |

| Cu(I)-L3 Complex | - | 0.85 | - |

Biological Activity

N,N'-Dimesitylformamidine, also referred to as N,N'-Bis(mesityl)formamidine, is a compound that has garnered attention in the field of biological research due to its diverse biochemical properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two mesityl groups attached to a formamidine backbone. This structure contributes to its unique interactions with biological molecules.

Target Interactions

This compound acts primarily as a ligand, interacting with various metal ions such as zinc and copper. These interactions can modulate the activity of metalloenzymes, influencing their function either by inhibition or activation. For instance, it has been shown to affect enzymes like superoxide dismutase and carbonic anhydrase, which play critical roles in oxidative stress and pH regulation, respectively.

Cellular Effects

The compound significantly influences cellular processes including:

- Gene Expression : this compound modulates transcription factors, leading to altered gene expression patterns that can affect cellular metabolism.

- Cell Proliferation and Apoptosis : It has been observed to impact cell growth and programmed cell death, indicating potential applications in cancer therapy.

Biochemical Pathways

This compound participates in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, resulting in different metabolites that further influence cellular functions. This involvement highlights its potential impact on metabolic flux within cells.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. In vitro experiments demonstrated its ability to inhibit certain proteases by binding to their active sites. Additionally, it has shown promise in modulating pathways associated with cancer cell growth.

Case Studies

- Cancer Research : A study investigated the effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value below 10 μM, suggesting its potential as an anticancer agent.

- Enzyme Modulation : Another study focused on the interaction between this compound and metalloenzymes. It was found that the compound could enhance the activity of certain enzymes while inhibiting others, demonstrating its dual role in biochemical regulation .

Stability and Degradation

The stability of this compound under laboratory conditions is crucial for its application in research. Studies indicate that while it remains stable under standard conditions, exposure to extreme pH levels or high temperatures can lead to degradation. Long-term studies suggest that it may have lasting effects on cellular functions even after degradation.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its movement across cell membranes. Once inside the cell, it binds to various proteins, influencing its localization and biological activity.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Gene Modulation | Alters transcription factor activity |

| Enzyme Interaction | Binds to metalloenzymes affecting their activity |

| Cell Proliferation | Influences growth rates in cancer cell lines |

| Apoptosis Induction | Modulates pathways leading to programmed cell death |

| Pharmacokinetics | Metabolized by cytochrome P450 enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.